molecular formula C6H5N3OS B13460752 4-(Thiophen-3-yl)-1,2,5-oxadiazol-3-amine

4-(Thiophen-3-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B13460752
M. Wt: 167.19 g/mol
InChI Key: ANJKHUZJLFYVFL-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that contains both thiophene and oxadiazole rings Thiophene is a five-membered ring containing sulfur, while oxadiazole is a five-membered ring containing nitrogen and oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-3-yl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-3-carboxylic acid hydrazide with nitrous acid to form the oxadiazole ring. The reaction conditions often include acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Electrophilic reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines or hydrazines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-(Thiophen-3-yl)-1,2,5-oxadiazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-yl)-1,2,5-oxadiazol-3-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. The thiophene ring can participate in π-π interactions, while the oxadiazole ring can form hydrogen bonds with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.

    Oxadiazole derivatives: Compounds like 1,2,4-oxadiazole and 1,3,4-oxadiazole.

Uniqueness

4-(Thiophen-3-yl)-1,2,5-oxadiazol-3-amine is unique due to the combination of thiophene and oxadiazole rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C6H5N3OS

Molecular Weight

167.19 g/mol

IUPAC Name

4-thiophen-3-yl-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C6H5N3OS/c7-6-5(8-10-9-6)4-1-2-11-3-4/h1-3H,(H2,7,9)

InChI Key

ANJKHUZJLFYVFL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=NON=C2N

Origin of Product

United States

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